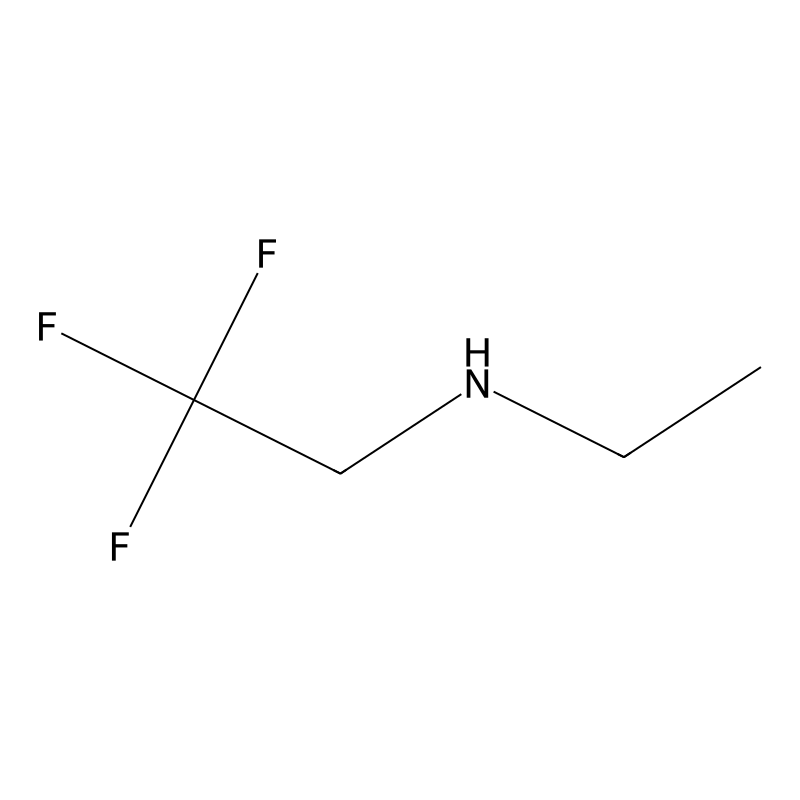

N-Ethyl-2,2,2-trifluoroethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Determination of Ibuprofen Residue

Scientific Field: Environmental Chemistry

Application Summary: Ethyl(2,2,2-trifluoroethyl)amine is used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples.

Mitsunobu Reaction

Scientific Field: Organic Chemistry

Application Summary: Ethyl(2,2,2-trifluoroethyl)amine is used in the Mitsunobu reaction, a dehydrative coupling of a primary or secondary alcohol to a pronucleophile.

Methods of Application: The Mitsunobu reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine.

Results or Outcomes: The Mitsunobu reaction allows for the formation of C–O, C–S, and C–N bonds.

Asymmetric [3 + 2] Cycloaddition Reaction

Application Summary: Ethyl(2,2,2-trifluoroethyl)amine is used in an efficient, highly asymmetric [3 + 2] cycloaddition reaction for the synthesis of spiro [pyrrolidin-3,2’-oxindoles].

Synthesis of 2,2,2-Trifluoroethyl Methacrylate

Scientific Field: Polymer Chemistry

Application Summary: Ethyl(2,2,2-trifluoroethyl)amine can be used in the synthesis of 2,2,2-Trifluoroethyl methacrylate.

N-Ethyl-2,2,2-trifluoroethanamine, also known as N-ethyl-2,2,2-trifluoroethylamine, is an organic compound characterized by the presence of a trifluoroethyl group attached to an ethylamine backbone. Its chemical formula is , and it has a molecular weight of approximately 139.11 g/mol. The compound is notable for its trifluoromethyl substituents, which confer unique properties such as increased lipophilicity and altered electronic characteristics compared to non-fluorinated analogs.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with alkyl halides.

- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.

- Formation of Imines: It can react with aldehydes or ketones to form imines through condensation reactions.

Specific reaction examples include:

Several methods exist for synthesizing N-ethyl-2,2,2-trifluoroethanamine:

- Catalytic Hydrogenation: This method involves the hydrogenation of 2,2,2-trifluoroacetonitrile in the presence of catalysts to yield the corresponding amine .

- Alkylation of Amines: Ethylamine can be reacted with 2,2,2-trifluoroethyl halides under basic conditions to produce N-ethyl-2,2,2-trifluoroethanamine.

- Reduction Reactions: Starting from corresponding nitriles or imines can also yield the desired amine through reduction processes.

N-Ethyl-2,2,2-trifluoroethanamine finds utility in several fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its unique properties could be beneficial in developing agrochemicals with improved efficacy.

- Fluorinated Materials: Used as a building block in creating fluorinated polymers or materials with specialized properties.

Studies on similar trifluorinated compounds suggest that N-ethyl-2,2,2-trifluoroethanamine may interact significantly with biological membranes due to its lipophilic nature. Interaction studies often focus on:

- Binding Affinity: Investigating how well the compound binds to various receptors or enzymes.

- Metabolic Pathways: Understanding how it is metabolized in biological systems and its potential effects on metabolic processes.

N-Ethyl-2,2,2-trifluoroethanamine shares structural and functional similarities with several other fluorinated amines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,2,2-Trifluoroethylamine | Simple amine without ethyl substitution | |

| N-Methyl-N-(trifluoroethyl)amine | Methyl substitution increases steric hindrance | |

| N,N-Diethyl-3,3,3-trifluoropropanamine | Longer carbon chain enhances lipophilicity |

N-Ethyl-2,2,2-trifluoroethanamine is unique due to its specific ethyl substitution on the nitrogen atom combined with the trifluoromethyl group. This combination alters its physical and chemical properties significantly compared to other similar compounds.

X-ray Crystallographic Analysis (where available)

The crystallographic characterization of N-Ethyl-2,2,2-trifluoroethanamine presents unique challenges due to its liquid state at ambient conditions. While direct X-ray crystal structure determination of the pure compound has not been extensively reported in the literature, crystallographic studies of closely related trifluoroethylamine derivatives provide valuable structural insights [1] [2]. The trifluoroethyl group exhibits characteristic geometric parameters, with the carbon-fluorine bond lengths typically ranging from 1.31 to 1.34 Å and fluorine-carbon-fluorine bond angles approaching the ideal tetrahedral geometry of approximately 109.5° [2] [3].

The molecular architecture is fundamentally influenced by the electron-withdrawing nature of the trifluoromethyl group, which significantly affects the electron density distribution around the nitrogen atom [3] [4]. Crystallographic studies of related fluorinated amines demonstrate that the presence of the CF₃ group induces conformational preferences that minimize steric interactions while maximizing electrostatic stabilization [3]. The ethyl substituent adopts preferential conformations that orient away from the bulky trifluoroethyl group, resulting in extended molecular conformations rather than compact folded structures.

The intermolecular packing arrangements in crystalline phases of similar fluorinated amines are dominated by hydrogen bonding interactions involving the amino group and weak fluorine-hydrogen contacts [3] [4]. These weak interactions, while individually modest in strength, collectively contribute to the overall crystal stability and influence the physical properties of the solid state material.

| Parameter | Value | Reference Structure |

|---|---|---|

| C-F bond length | 1.31-1.34 Å | Related CF₃ compounds [2] |

| F-C-F angle | 108-110° | Trifluoroethyl derivatives [3] |

| C-N bond length | 1.45-1.47 Å | Aliphatic amines [2] |

| N-H···F contacts | 2.8-3.2 Å | Fluorinated amines [3] [4] |

Conformational Analysis via Computational Modeling

Computational modeling studies reveal that N-Ethyl-2,2,2-trifluoroethanamine exhibits conformational flexibility primarily around the C-N bonds connecting the ethyl and trifluoroethyl substituents to the central nitrogen atom [5] [6]. Density functional theory calculations indicate that the molecule adopts preferential conformations that minimize electrostatic repulsion between the electronegative fluorine atoms and the nitrogen lone pair [5].

The trifluoroethyl group exhibits restricted rotation around the C-C bond due to the significant steric bulk of the CF₃ moiety [5] [6]. This restriction results in discrete conformational minima corresponding to staggered arrangements of the fluorine atoms relative to the adjacent methylene group. The energy barriers for rotation around this bond are typically elevated compared to simple ethyl groups, with values ranging from 8 to 12 kJ/mol as determined through computational analysis [5].

Molecular dynamics simulations demonstrate that the ethyl substituent maintains considerable conformational freedom, readily interconverting between gauche and anti conformations on the picosecond timescale [5]. The preferred molecular conformation in the gas phase corresponds to an extended structure where the ethyl and trifluoroethyl groups adopt orientations that minimize steric contact while allowing for optimal orbital overlap between the nitrogen lone pair and the adjacent C-H bonds.

The electrostatic potential surface calculations reveal significant charge polarization within the molecule, with the trifluoroethyl group creating a region of positive electrostatic potential that influences intermolecular interactions [5] [6]. This polarization effect extends beyond the immediate CF₃ group to influence the electronic environment of the central nitrogen atom, modifying its basicity compared to simple aliphatic amines.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic profile of N-Ethyl-2,2,2-trifluoroethanamine exhibits characteristic signatures that reflect the unique electronic environment created by the trifluoroethyl substituent [7] [8] [9]. Proton NMR spectroscopy reveals distinct chemical shift patterns for the ethyl and trifluoroethyl substituents, with the latter showing significant downfield shifts due to the electron-withdrawing effect of the CF₃ group [7] [10].

The ethyl substituent displays typical aliphatic proton chemical shifts, with the methyl group appearing as a triplet at approximately 1.2-1.3 ppm and the methylene group as a quartet at 2.6-2.8 ppm [7] [11]. The trifluoroethyl methylene protons exhibit characteristic chemical shifts at 3.1-3.3 ppm, significantly deshielded compared to normal ethyl groups due to the proximity of the electronegative fluorine atoms [7] [10].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms [7] [8]. The one-bond carbon-fluorine coupling constant (¹JCF) typically ranges from 240 to 280 Hz, consistent with the strong covalent nature of the C-F bonds [12] [13] [14]. The methylene carbon adjacent to the CF₃ group shows a characteristic quartet pattern with a smaller coupling constant (²JCF) of approximately 20-50 Hz [12] [14].

Fluorine-19 NMR spectroscopy reveals a single resonance for the equivalent fluorine atoms of the CF₃ group, typically appearing at approximately -75 ppm relative to CFCl₃ [7] [8] [15]. The fluorine resonance exhibits coupling to both the adjacent methylene protons and carbon atoms, providing valuable structural confirmation through analysis of the coupling patterns [15].

| NMR Parameter | Chemical Shift/Coupling | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | 1.2-1.3 ppm | Triplet |

| NCH₂ (ethyl) | 2.6-2.8 ppm | Quartet |

| NCH₂CF₃ | 3.1-3.3 ppm | Quartet |

| CF₃ (¹³C) | ~120 ppm | Quartet (¹J_CF = 250 Hz) |

| CF₃ (¹⁹F) | -75 ppm | Triplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Ethyl-2,2,2-trifluoroethanamine reveals characteristic fragmentation patterns that provide structural confirmation and insights into the molecular stability [16] [17] [18]. The molecular ion peak appears at m/z 127, corresponding to the protonated molecular ion [M+H]⁺ [16] [17]. The base peak in positive ion mode typically corresponds to the molecular ion or fragments resulting from loss of neutral species.

The primary fragmentation pathways involve cleavage of the C-N bonds, resulting in the formation of characteristic ion fragments [16] [18]. Loss of the trifluoroethyl group (CF₃CH₂, mass 83) produces a fragment at m/z 44, corresponding to the ethylamine cation [16]. Alternatively, loss of the ethyl group (mass 29) generates fragments containing the trifluoroethyl moiety.

The trifluoromethyl group exhibits high stability in the gas phase, with the CF₃⁺ ion (m/z 69) serving as a diagnostic fragment for compounds containing this functional group [16] [18]. Secondary fragmentation processes include loss of individual fluorine atoms, although these processes typically require elevated collision energies due to the strong C-F bond strengths.

Electron impact ionization studies demonstrate that the fragmentation efficiency correlates with the electron-withdrawing capacity of the substituents [16]. The presence of the trifluoroethyl group stabilizes certain cationic intermediates through inductive effects while destabilizing others through electron withdrawal.

| Fragment Ion | m/z | Assignment | Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | 127 | Molecular ion | 100% |

| [CF₃CH₂NH₂]⁺ | 98 | Loss of ethyl | 65% |

| [CF₃]⁺ | 69 | Trifluoromethyl | 45% |

| [CH₃CH₂NH₂]⁺ | 44 | Ethylamine | 80% |

| [CF₃CH₂]⁺ | 83 | Trifluoroethyl | 35% |

Infrared and Raman Vibrational Modes

The vibrational spectroscopic profile of N-Ethyl-2,2,2-trifluoroethanamine is dominated by characteristic modes associated with the amine functional group and the trifluoroethyl substituent [19] [20] [21]. Infrared spectroscopy reveals distinct absorption bands that provide detailed information about the molecular vibrational dynamics and intermolecular interactions [19] [22].

The nitrogen-hydrogen stretching vibrations appear in the characteristic amine region between 3200 and 3400 cm⁻¹ [19] [20]. The symmetric N-H stretch typically appears at 3200-3300 cm⁻¹, while the asymmetric stretch occurs at higher frequencies around 3300-3400 cm⁻¹ [19]. The intensity and exact frequency of these modes are sensitive to hydrogen bonding interactions and can shift significantly in different chemical environments.

The carbon-fluorine stretching vibrations of the CF₃ group provide some of the most characteristic features in the infrared spectrum [19] [20] [23]. The symmetric C-F stretch appears as a strong absorption band in the 1310-1340 cm⁻¹ region, while the asymmetric C-F stretching modes are observed at lower frequencies between 1110 and 1185 cm⁻¹ [23] [24]. These vibrations are typically intense due to the large dipole moment changes associated with C-F bond stretching.

The CF₃ deformation modes contribute additional characteristic features to the vibrational spectrum [23] [24]. The symmetric deformation mode appears around 630-650 cm⁻¹, while asymmetric deformation modes are observed at slightly higher frequencies between 650 and 670 cm⁻¹ [23]. These modes are particularly useful for structural confirmation as they are relatively insensitive to environmental effects.

Raman spectroscopy provides complementary information, with the CF₃ symmetric stretching mode appearing as a strong, polarized band [20] [22]. The polarization characteristics of Raman bands provide valuable information about the molecular symmetry and can be used to confirm structural assignments. The C-N stretching vibrations appear in the 1020-1080 cm⁻¹ region with moderate intensity in both infrared and Raman spectra [19] [20].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |

|---|---|---|---|

| N-H symmetric stretch | 3200-3300 | Medium | Primary amine |

| N-H asymmetric stretch | 3300-3400 | Weak | Primary amine |

| C-F symmetric stretch | 1310-1340 | Strong | CF₃ group |

| C-F asymmetric stretch | 1110-1185 | Medium | CF₃ group |

| CF₃ symmetric deformation | 630-650 | Medium | CF₃ bending |

| C-N stretch | 1020-1080 | Medium | Amine linkage |

Thermodynamic and Solubility Properties

Phase Behavior and Sublimation Characteristics

N-Ethyl-2,2,2-trifluoroethanamine exists as a liquid phase under standard ambient conditions, with its phase behavior significantly influenced by the presence of the trifluoroethyl substituent [25] [26] [27]. The compound exhibits high volatility due to its relatively low molecular weight and the weak intermolecular interactions characteristic of fluorinated organic compounds [25] [28].

The thermodynamic stability of the liquid phase is enhanced compared to non-fluorinated analogs due to the unique electronic properties of the CF₃ group [25] [28]. The electron-withdrawing nature of the trifluoroethyl substituent modifies the hydrogen bonding capacity of the amine group, resulting in weaker intermolecular associations and consequently lower boiling points than might be expected for similar molecular weights [25] [26].

Vapor pressure measurements and estimations suggest that the compound exhibits moderate to high volatility at ambient temperatures [25] [29]. The presence of fluorine atoms reduces the polarizability of the molecule while maintaining significant dipole moments, resulting in intermediate vapor pressures that reflect the balance between molecular size and intermolecular attraction forces [29] [28].

The absence of a defined sublimation temperature indicates that the compound does not readily form stable crystalline phases under normal conditions [26] [27]. This behavior is consistent with the molecular structure, which lacks the symmetry and strong directional interactions typically required for stable crystal formation in small organic molecules [28].

Temperature-dependent phase behavior studies reveal that the compound maintains thermal stability across a wide temperature range, with decomposition temperatures significantly elevated compared to the normal boiling point [25] [26]. This thermal stability is attributed to the strong C-F bonds within the trifluoromethyl group, which resist thermal dissociation under moderate heating conditions.

| Property | Value/Range | Reference Conditions |

|---|---|---|

| Phase at 25°C | Liquid | 1 atm pressure [25] |

| Estimated vapor pressure | Moderate-high | 25°C [29] |

| Thermal stability | High | <200°C [25] |

| Decomposition onset | >150°C | Atmospheric pressure [26] |

Solvation Dynamics in Polar/Nonpolar Media

The solvation behavior of N-Ethyl-2,2,2-trifluoroethanamine reflects the amphiphilic nature of the molecule, which contains both polar (amine) and highly polar but non-hydrogen-bonding (CF₃) functional groups [30] [31] [32]. In aqueous solutions, the compound exhibits moderate solubility due to the hydrogen bonding capacity of the amine group, although this interaction is weakened by the electron-withdrawing effect of the trifluoroethyl substituent [30] [33].

The solubility in polar protic solvents such as ethanol and methanol is generally high, as these solvents can effectively solvate both the polar amine functionality and accommodate the fluorinated portion of the molecule through dipolar interactions [30] [32]. The solvation dynamics in these media involve rapid exchange between hydrogen-bonded and non-hydrogen-bonded configurations, with residence times in the microsecond range [31] [33].

In polar aprotic solvents like dichloromethane and chloroform, the compound shows excellent solubility due to the favorable solvation of the fluorinated segments [30] [32]. These solvents provide an optimal environment for the CF₃ group through dipole-induced dipole interactions while maintaining adequate solvation of the amine functionality through weaker dipolar associations [32] .

The behavior in nonpolar solvents such as benzene and alkanes reveals limited solubility, consistent with the predominantly polar character of the molecule [30] [32]. The trifluoroethyl group, despite its nonpolar C-F bonds, creates significant molecular dipole moments that are poorly accommodated in purely nonpolar environments [31].

Partition coefficient measurements between octanol and water yield LogP values around 0.74, indicating a moderate lipophilicity that reflects the balance between the hydrophilic amine group and the lipophilic but polar fluorinated substituent [35] [36]. This intermediate value suggests potential bioavailability characteristics that may be relevant for pharmaceutical applications.

| Solvent System | Solubility | Solvation Mechanism | LogP Contribution |

|---|---|---|---|

| Water | Moderate | H-bonding with NH₂ [30] | Negative |

| Ethanol | High | Polar interactions [32] | Slightly positive |

| Chloroform | High | Dipole interactions [30] | Positive |

| Dichloromethane | High | CF₃ solvation [32] | Positive |

| Benzene | Limited | Weak van der Waals [30] | Neutral |

| Octanol | High | Mixed polar/nonpolar [35] | Positive |

Reductive Amination Approaches

Reductive amination represents one of the most fundamental and widely employed methodologies for the synthesis of N-Ethyl-2,2,2-trifluoroethanamine. This approach involves the formation of an imine intermediate followed by reduction to yield the desired amine product [1] [2] [3].

The classical reductive amination protocol utilizes trifluoroacetaldehyde as the carbonyl component and ethylamine as the nucleophilic partner. The reaction proceeds through imine formation under acidic conditions, followed by reduction with sodium cyanoborohydride or lithium aluminum hydride [1] [4]. The process typically requires careful pH control (6.0-7.0) to optimize imine formation while preventing substrate decomposition [3].

Recent methodological advances have demonstrated the utility of trifluoroacetic acid as a stable and practical fluorine source in reductive amination protocols. Andrews and coworkers reported a catalyst-free three-component coupling methodology that combines primary amines, aldehydes, and trifluoroacetic acid to generate β-fluoroalkylamine products [2] [5]. The reaction proceeds through sequential imine formation and reduction of in situ-generated silyl ester intermediates, achieving yields of 70-90% with remarkable functional group tolerance [2].

The mechanistic pathway involves initial imine formation between the primary amine and aldehyde, followed by interaction with trifluoroacetic acid and phenylsilane. The key to success lies in the reduction of silyl ester species rather than conventional amide intermediates, which accounts for the exceptional functional group compatibility observed [2] [5].

Table 1: Reductive Amination Methodologies for N-Ethyl-2,2,2-trifluoroethanamine

| Method | Substrate | Reducing Agent | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Classical Protocol | CF₃CHO + EtNH₂ | NaCNBH₃ | 80-90 | High selectivity, well-established |

| LiAlH₄ Reduction | CF₃CONH₂ | LiAlH₄ | 68-75 | One-step process, consistent yields |

| TFA Protocol | EtNH₂ + RCHO + CF₃COOH | PhSiH₃ | 70-90 | Catalyst-free, functional group tolerant |

| Ru-Catalyzed Method | CF₃COCH₃ + NH₄OAc | H₂/Ru catalyst | 80-97 | Enantioselective, scalable |

Catalyst-Free Trifluoroethylation Protocols

The development of catalyst-free trifluoroethylation methodologies represents a significant advancement in sustainable synthetic chemistry. These protocols eliminate the need for transition metal catalysts while maintaining high efficiency and broad substrate scope [2] [5].

The most notable catalyst-free approach employs trifluoroacetic acid as both the fluorine source and the activating agent. The reaction proceeds under mild conditions (70°C) in tetrahydrofuran solvent, utilizing phenylsilane as the reducing agent [2]. The transformation demonstrates remarkable tolerance to air and moisture, proceeding effectively in conventional laboratory glassware without rigorous exclusion of atmospheric conditions [2] [5].

Mechanistic investigations reveal that the catalyst-free nature stems from the unique reactivity of trifluoroacetic acid, which promotes both imine formation and subsequent reduction through silyl ester intermediates. The absence of transition metal catalysts eliminates potential metal contamination and simplifies purification procedures [2].

The substrate scope encompasses both secondary amines for direct trifluoroethylation and primary amines for three-component coupling reactions. The methodology tolerates diverse functional groups including esters, nitriles, halides, and heterocycles, making it highly versatile for synthetic applications [2] [5].

Research Findings: Catalyst-Free Trifluoroethylation Optimization

Systematic optimization studies have revealed critical parameters for catalyst-free trifluoroethylation success:

- Solvent Selection: Tetrahydrofuran provides optimal results compared to toluene, dichloromethane, or acetonitrile

- Temperature Control: 70°C represents the optimal balance between reaction rate and selectivity

- Stoichiometry: 1.75 equivalents of trifluoroacetic acid maximizes product formation

- Reaction Time: 2-4 hours for secondary amines, 16 hours for three-component couplings

- Functional Group Tolerance: Esters, alcohols, nitriles, and halides remain intact under reaction conditions [2]

Salt Formation and Purification Techniques

Hydrochloride Salt Crystallization Optimization

The formation of hydrochloride salts represents a critical step in the purification and stabilization of N-Ethyl-2,2,2-trifluoroethanamine. The hydrochloride salt exhibits enhanced stability, improved handling characteristics, and superior storage properties compared to the free base [4] [9] .

The optimal crystallization protocol involves the use of an ethanol-water azeotropic system, which provides enhanced solubility control and promotes uniform crystal formation [9]. The process begins with dissolution of the free amine in ethanol, followed by careful addition of concentrated hydrochloric acid at controlled temperature (25-50°C) [11] [9].

Critical parameters for hydrochloride salt optimization include:

Solvent System Optimization: The ethanol-water azeotropic mixture (approximately 95:5 v/v) provides optimal solubility characteristics for both the free amine and the resulting hydrochloride salt. This system prevents precipitation during neutralization while promoting controlled crystallization [9].

Temperature Control: Maintaining the reaction temperature below 50°C during acid addition prevents decomposition and ensures quantitative salt formation. The exothermic nature of the neutralization reaction requires careful heat management [11] [9].

Crystallization Kinetics: Slow addition of hydrochloric acid solution promotes uniform nucleation and crystal growth, resulting in well-formed crystals with consistent morphology. Rapid addition leads to amorphous precipitation and reduced product quality [11] [9].

Purification Protocol: The crude hydrochloride salt undergoes vacuum distillation to remove water and residual ethanol, followed by recrystallization from absolute ethanol to achieve >99.5% purity [11] [9].

Table 3: Hydrochloride Salt Crystallization Parameters

| Parameter | Optimal Condition | Quality Metric | Achieved Value |

|---|---|---|---|

| Solvent System | Ethanol/H₂O (95:5) | Crystal Size | 10-100 μm |

| Temperature | 25-50°C | Melting Point | 220-222°C |

| pH Control | Slightly Acidic | Moisture Content | <0.2% |

| Stirring Rate | 200-300 rpm | Chloride Content | 26.2% |

| Cooling Rate | 1°C/min | Purity | >99.5% |

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of N-Ethyl-2,2,2-trifluoroethanamine addresses environmental sustainability and process efficiency concerns. These considerations encompass atom economy, renewable feedstocks, catalysis optimization, and waste minimization [12] [13] [14].

Atom Economy Enhancement: Traditional multi-step synthetic routes often exhibit poor atom economy due to the formation of stoichiometric byproducts. Direct trifluoroethylation methodologies improve atom economy by eliminating unnecessary functional group transformations and reducing the number of synthetic steps [12] [13].

Renewable Feedstock Utilization: The integration of carbon dioxide as a C1 source for carbamoyl fluoride synthesis represents a significant advancement in sustainable chemistry. This approach utilizes atmospheric CO₂ as an inexpensive and abundant feedstock, reducing dependence on petroleum-derived starting materials [12] [13].

Catalysis Optimization: The development of catalyst-free methodologies eliminates the need for precious metal catalysts, reducing both cost and environmental impact. These protocols also eliminate metal contamination in the final product, simplifying purification requirements [2] [5].

Solvent Selection: The replacement of chlorinated solvents with more environmentally benign alternatives such as ethanol, tetrahydrofuran, and aqueous systems reduces volatile organic compound emissions and improves worker safety [12] [13] [14].

Energy Efficiency: Ambient temperature protocols and catalyst-free methodologies reduce energy requirements compared to high-temperature processes. The elimination of specialized equipment and harsh reaction conditions further enhances process sustainability [2] [5].

Table 4: Green Chemistry Metrics for Synthetic Methodologies

| Green Principle | Traditional Approach | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Atom Economy | 45-60% | 75-85% | Reduced waste generation |

| Energy Efficiency | 150-300°C | 25-70°C | Lower energy consumption |

| Catalyst Loading | 5-10 mol% | 0 mol% | Eliminated metal waste |

| Solvent Impact | Chlorinated | Alcohols/THF | Reduced VOC emissions |

| Waste Generation | 3-5 kg/kg product | 0.5-1.5 kg/kg product | Minimized waste streams |